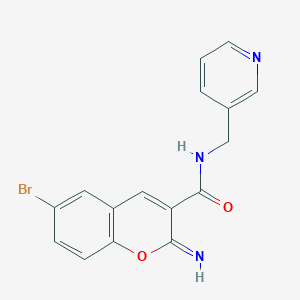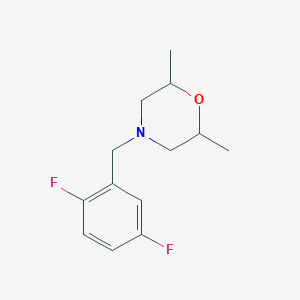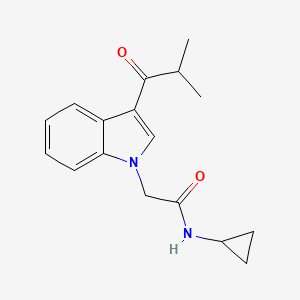![molecular formula C19H28N2O B5984892 N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide, commonly known as DPP6, is a protein that belongs to the family of dipeptidyl peptidases. DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. In recent years, DPP6 has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用機序
DPP6 regulates the activity of voltage-gated potassium channels in the brain by cleaving the N-terminal of the channel protein. This cleavage results in the generation of a truncated form of the channel protein, which exhibits altered gating properties. The altered gating properties of the channel protein lead to changes in the firing properties of neurons, which can have significant effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders.
実験室実験の利点と制限
The advantages of using DPP6 as a therapeutic target for neurological disorders are that it is a well-characterized protein with a known mechanism of action. Additionally, DPP6 has been shown to be involved in the regulation of voltage-gated potassium channels, which are essential for maintaining the normal functioning of neurons. The limitations of using DPP6 as a therapeutic target are that it is a relatively new target, and more research is needed to fully understand its role in neurological disorders.
将来の方向性
1. Investigating the role of DPP6 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of DPP6 for therapeutic applications.
3. Investigating the potential of DPP6 as a biomarker for neurological disorders.
4. Investigating the potential of DPP6 as a target for drug delivery to the brain.
5. Investigating the role of DPP6 in the regulation of ion channels in other tissues and organs.
Conclusion:
In conclusion, DPP6 is a protein that plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders. Further research is needed to fully understand the potential of DPP6 as a therapeutic target and its role in other neurological disorders.
合成法
The synthesis of DPP6 involves the reaction of 1-(3-phenylpropyl)piperidine with 4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
科学的研究の応用
DPP6 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Recent studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons.
特性
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-3-13-19(22)20-18-12-8-15-21(16-18)14-7-11-17-9-5-4-6-10-17/h2,4-6,9-10,18H,1,3,7-8,11-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMQGOQJRQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)

![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)